N-phenylindoline-5-sulfonamide

MGAT2 inhibition metabolic disease triacylglycerol synthesis

This N-phenylindoline-5-sulfonamide scaffold delivers nanomolar MGAT2 inhibition (IC50 1.0 nM) with >30,000-fold selectivity over related acyltransferases. Optimized derivatives show oral bioavailability (F=52% in mouse) and suppress plasma triacylglycerol in fat tolerance tests. The constrained bicyclic core is essential for potency—acyclic or indole alternatives lose orders of magnitude of activity. Ideal for target validation and SAR campaigns in obesity, metabolic disorders, and oncology (carbonic anhydrase inhibition). Procure the validated starting point for unambiguous MGAT2 pharmacology.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
CAS No. 92245-85-7
Cat. No. B1417276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylindoline-5-sulfonamide
CAS92245-85-7
Molecular FormulaC14H14N2O2S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C14H14N2O2S/c17-19(18,16-12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15-16H,8-9H2
InChIKeyBBVBRPHQRCHBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylindoline-5-sulfonamide (CAS 92245-85-7) MGAT2 Inhibitor Procurement Guide | Pharmacological Properties and Target Selectivity Profile


N-Phenylindoline-5-sulfonamide (CAS 92245-85-7) is a core pharmacophore that has been extensively characterized as a highly potent and selective acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) inhibitor [1]. The indoline-5-sulfonamide scaffold serves as a privileged bicyclic central core that restricts substituent orientation for optimal target engagement [1]. This compound class has demonstrated oral bioavailability in preclinical models and represents a validated chemical starting point for metabolic disease research programs targeting triacylglycerol synthesis pathways [1]. The indoline-5-sulfonamide framework has also shown broader applicability in carbonic anhydrase inhibition for oncology applications [2].

N-Phenylindoline-5-sulfonamide Scaffold Selection Criteria: Why Indoline Core Substitution Alters MGAT2 Target Engagement


Generic substitution within the MGAT2 inhibitor class is not feasible due to the critical structural role of the indoline-5-sulfonamide bicyclic core in achieving nanomolar potency and exceptional target selectivity. Direct evidence demonstrates that shifting from an acyclic N-phenylbenzenesulfonamide scaffold to the constrained N-phenylindoline-5-sulfonamide framework dramatically enhanced MGAT2 inhibitory activity, with the indoline core restricting substituent orientation for optimal target engagement [1]. Furthermore, the sulfonamide moiety within the indoline scaffold is essential for zinc-binding interactions in carbonic anhydrase inhibition, and modifications to the core structure alter both potency and isoform selectivity profiles [2]. Substitution with alternative scaffolds—such as benzenesulfonamides, non-bicyclic sulfonamides, or indole-based cores lacking the saturated indoline ring—results in orders-of-magnitude loss of potency and compromised selectivity profiles as quantified in the evidence below.

N-Phenylindoline-5-sulfonamide Quantitative Comparative Evidence: Potency, Selectivity, and Scaffold Differentiation Data


MGAT2 Inhibitory Potency: N-Phenylindoline-5-sulfonamide Derivative 10b Versus N-Phenylbenzenesulfonamide Derivative 1

The N-phenylindoline-5-sulfonamide scaffold demonstrated substantially enhanced MGAT2 inhibitory potency compared to the acyclic N-phenylbenzenesulfonamide starting point. Derivative 10b containing the indoline-5-sulfonamide bicyclic core achieved an IC50 of 1.0 nM, representing a marked improvement over the initial N-phenylbenzenesulfonamide derivative 1 which exhibited only moderate potency [1]. This potency enhancement was achieved by shifting the hydrophobic group to an adjacent position followed by introduction of the bicyclic central core to restrict substituent orientation [1].

MGAT2 inhibition metabolic disease triacylglycerol synthesis acyltransferase

Acyltransferase Selectivity Profile: N-Phenylindoline-5-sulfonamide Derivative 10b Cross-Target Assessment

The N-phenylindoline-5-sulfonamide derivative 10b exhibited exceptional selectivity (>30,000-fold) against related acyltransferase family members including MGAT3, DGAT1, DGAT2, and ACAT1 [1]. This selectivity profile establishes the indoline-5-sulfonamide scaffold as a highly discriminating MGAT2 pharmacophore that minimizes cross-reactivity with structurally and functionally related lipid-metabolizing enzymes [1]. The selectivity was characterized as 'excellent' and was a key differentiator that guided subsequent optimization efforts toward clinical candidate identification [1].

target selectivity MGAT2 acyltransferase off-target profiling

Carbonic Anhydrase Inhibition: Indoline-5-sulfonamide Analog 4f Activity Against Tumor-Associated CA IX and CA XII

Indoline-5-sulfonamide analogs have demonstrated potent inhibition of tumor-associated carbonic anhydrase isoforms CA IX and CA XII. Compound 4f, a 1-acylated indoline-5-sulfonamide derivative designed via scaffold-hopping from a CA IX-selective inhibitor, exhibited KI values of 132.8 nM against CA IX and 41.3 nM against CA XII [1]. Compound 4f also displayed hypoxic selectivity, suppressing MCF7 breast cancer cell growth with an IC50 of 12.9 µM under hypoxic conditions and causing partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells [1]. Additionally, compounds 4e and 4f demonstrated the ability to reverse chemoresistance to doxorubicin in K562/4 cells overexpressing P-glycoprotein [1].

carbonic anhydrase inhibition CA IX CA XII oncology tumor hypoxia

N-Phenylindoline-5-sulfonamide Research Applications: MGAT2 Target Validation, Metabolic Disease Modeling, and Oncology Tool Compound Use Cases


MGAT2 Target Validation and Pathway Dissection in Lipid Metabolism Research

The N-phenylindoline-5-sulfonamide scaffold, with its demonstrated nanomolar MGAT2 inhibitory potency (IC50 = 1.0 nM for derivative 10b) and >30,000-fold selectivity over related acyltransferases, is optimally suited for target validation studies requiring unambiguous assignment of pharmacological effects to MGAT2 inhibition [1]. This exceptional selectivity window enables researchers to confidently attribute observed metabolic phenotypes—such as suppression of plasma triacylglycerol elevation following oral fat challenge—specifically to MGAT2 blockade rather than confounding inhibition of DGAT1, DGAT2, MGAT3, or ACAT1 [1].

Oral Bioavailability Studies and Preclinical Metabolic Disease Modeling

Optimized N-phenylindoline-5-sulfonamide derivatives have demonstrated oral bioavailability (F = 52% in mouse for compound 24d) with potent MGAT2 inhibition (IC50 = 3.4 nM) and effective suppression of plasma triacylglycerol elevation in mouse oral fat tolerance tests [1]. The indoline-5-sulfonamide core therefore provides a validated starting point for structure-activity relationship campaigns targeting obesity and metabolic disorders where oral administration and in vivo target engagement are required [1]. Researchers procuring this scaffold can build upon established optimization trajectories that have already addressed CYP3A4 time-dependent inhibition and phototoxic liabilities [2].

Carbonic Anhydrase IX/XII Tool Compound Development for Hypoxic Tumor Microenvironment Research

1-Acylated indoline-5-sulfonamide analogs have demonstrated tumor-associated carbonic anhydrase inhibition (CA IX KI = 132.8 nM; CA XII KI = 41.3 nM for compound 4f) with functional consequences including hypoxic-selective antiproliferative activity and reversal of P-glycoprotein-mediated multidrug resistance [1]. This profile supports the use of the indoline-5-sulfonamide scaffold in oncology research programs investigating tumor microenvironment acidosis, hypoxia-induced chemoresistance mechanisms, and combination strategies with established chemotherapeutic agents such as doxorubicin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenylindoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.